3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro, methyl, dimethoxy, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and trifluoromethylating agents under controlled conditions such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds.
Scientific Research Applications
3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-3-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-propenamide
- 3-chloro-N-(3-methylphenyl)-2-thiophenecarboxamide
- 3-(2-chloro-3-methoxyphenyl)-N-(4-chloro-2-methylphenyl)-2-propenamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its trifluoromethyl group, which can enhance its stability and biological activity. The presence of multiple functional groups also allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C23H17Cl2F3N4O3 |
---|---|
Molecular Weight |
525.3 g/mol |
IUPAC Name |
3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H17Cl2F3N4O3/c1-11-5-4-6-13(18(11)24)30-22(33)20-19(25)21-29-14(10-17(23(26,27)28)32(21)31-20)12-7-8-15(34-2)16(9-12)35-3/h4-10H,1-3H3,(H,30,33) |
InChI Key |
HKDCSUQXQXLXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC(=C(C=C4)OC)OC)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.